![molecular formula C15H22N4O B12050163 1-[2-(1-Piperazinyl)nicotinoyl]piperidine](/img/structure/B12050163.png)
1-[2-(1-Piperazinyl)nicotinoyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-[2-(1-Piperazinyl)nicotinoyl]piperidine involves several steps, typically starting with the preparation of the piperazine and nicotinoyl precursors. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-[2-(1-Piperazinyl)nicotinoyl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[2-(1-Piperazinyl)nicotinoyl]piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of various biochemical products.
Mécanisme D'action
The mechanism of action of 1-[2-(1-Piperazinyl)nicotinoyl]piperidine involves its interaction with specific molecular targets and pathways. The compound’s piperazine and nicotinoyl groups allow it to bind to proteins and enzymes, influencing their activity and function. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparaison Avec Des Composés Similaires
1-[2-(1-Piperazinyl)nicotinoyl]piperidine can be compared to other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but may have different functional groups attached.
Nicotinoyl derivatives: These compounds contain the nicotinoyl group but differ in their additional substituents.
The uniqueness of this compound lies in its combination of both piperazine and nicotinoyl groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C15H22N4O |
|---|---|
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
(2-piperazin-1-ylpyridin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C15H22N4O/c20-15(19-9-2-1-3-10-19)13-5-4-6-17-14(13)18-11-7-16-8-12-18/h4-6,16H,1-3,7-12H2 |
Clé InChI |
WIVGCIGQDNMDQO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)C2=C(N=CC=C2)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12050080.png)

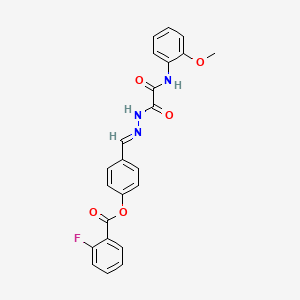
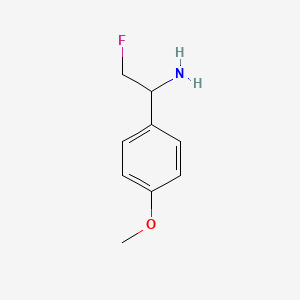
![4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propanoate](/img/structure/B12050092.png)
![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine](/img/structure/B12050106.png)
![6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050111.png)
![1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea](/img/structure/B12050126.png)
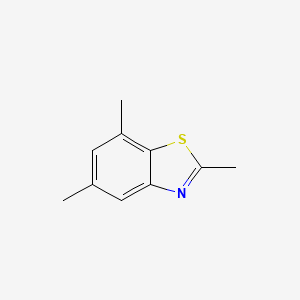

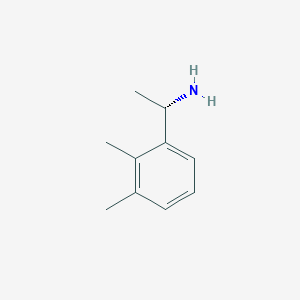

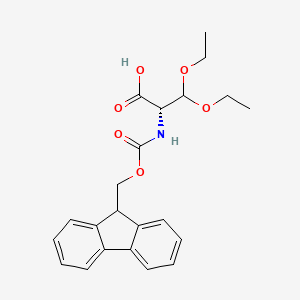
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12050157.png)
